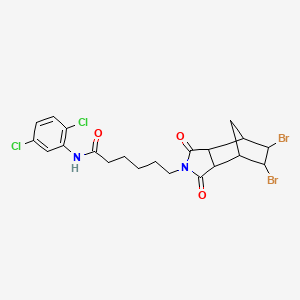![molecular formula C22H18N4O5 B12463514 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-[(E)-[(2-Methyl-5-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Oxazolo[4,5-b]pyridin-Rest beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethoxy-6-[(E)-[(2-Methyl-5-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol beinhaltet typischerweise mehrere Schritte, darunter die Bildung des Oxazolo[4,5-b]pyridin-Kerns und die anschließende Funktionalisierung. Übliche Synthesewege können umfassen:
Bildung des Oxazolo[4,5-b]pyridin-Kerns: Dies kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorstufen erreicht werden.
Funktionalisierung: Einführung der Ethoxy-, Nitro- und Iminogruppen durch verschiedene organische Reaktionen wie Nitrierung, Alkylierung und Kondensationsreaktionen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Ethoxy-6-[(E)-[(2-Methyl-5-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Die Ethoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Wasserstoffgas mit einem Palladiumkatalysator) und Nucleophile (z. B. Natriumethoxid).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Reduktion der Nitrogruppe ein Amino-Derivat der Verbindung ergeben.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-[(E)-[(2-Methyl-5-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antikanzerogener Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Oxazolo[4,5-b]pyridin-Derivate und Nitrophenol-Derivate. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren funktionellen Gruppen und Gesamteigenschaften unterscheiden.
Einzigartigkeit
2-Ethoxy-6-[(E)-[(2-Methyl-5-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und dem Vorhandensein des Oxazolo[4,5-b]pyridin-Rests einzigartig. Diese einzigartige Struktur trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C22H18N4O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-ethoxy-6-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H18N4O5/c1-3-30-19-11-16(26(28)29)9-15(20(19)27)12-24-17-10-14(7-6-13(17)2)22-25-21-18(31-22)5-4-8-23-21/h4-12,27H,3H2,1-2H3 |
InChI-Schlüssel |
LDVFUPCCYNKSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)



![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)

